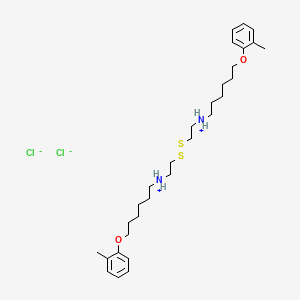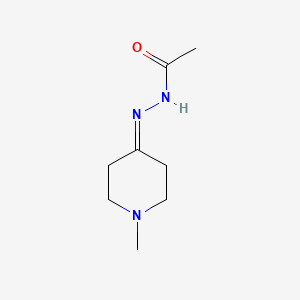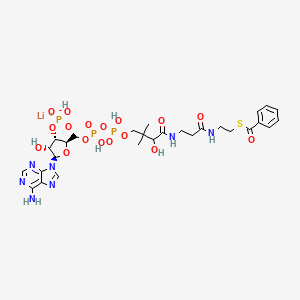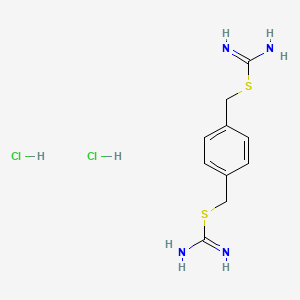
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes. Nitrobenzenes are characterized by the presence of one or more nitro groups (-NO2) attached to a benzene ring.
Méthodes De Préparation
The synthesis of 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene can be achieved through several methods. One common approach involves the nitration of 3-methyl-2-(ethoxycarbonylamino)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the formation of by-products .
Another method involves the oxidation of 3-methyl-2-(ethoxycarbonylamino)aniline using oxidizing agents such as hydrogen peroxide or tert-butyl hydroperoxide in the presence of a catalyst. This method is advantageous due to its mild reaction conditions and high selectivity .
Analyse Des Réactions Chimiques
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Applications De Recherche Scientifique
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of drugs due to its potential biological activity.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene involves its interaction with molecular targets through its nitro and ethoxycarbonylamino groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components and disrupt biological processes. The ethoxycarbonylamino group can participate in hydrogen bonding and other interactions with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-Methyl-2-(ethoxycarbonylamino)1-nitrobenzene can be compared with other nitrobenzene derivatives, such as:
3-Methyl-2-nitrobenzene: Lacks the ethoxycarbonylamino group, making it less versatile in terms of chemical reactivity and applications.
2-Ethoxycarbonylamino-1-nitrobenzene: Lacks the methyl group, which can influence the compound’s physical and chemical properties.
3-Methyl-4-nitrobenzene: The position of the nitro group affects the compound’s reactivity and the types of reactions it can undergo.
These comparisons highlight the unique features of this compound, such as its specific substitution pattern and functional groups, which contribute to its distinct chemical behavior and applications.
Propriétés
Formule moléculaire |
C10H12N2O4 |
|---|---|
Poids moléculaire |
224.21 g/mol |
Nom IUPAC |
ethyl N-(2-methyl-6-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-7(2)5-4-6-8(9)12(14)15/h4-6H,3H2,1-2H3,(H,11,13) |
Clé InChI |
SDXDJBPSZAJAOQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=C(C=CC=C1[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-tert-Butyl-3-iodo-4,5-dioxo-6-phenyl-5,6-dihydro-4H-pyrano[3,2-c]pyridin-2-olate](/img/structure/B13746613.png)
![1,3,5-Tris[4-(6-formylpyridin-3-yl)phenyl]benzene](/img/structure/B13746619.png)











